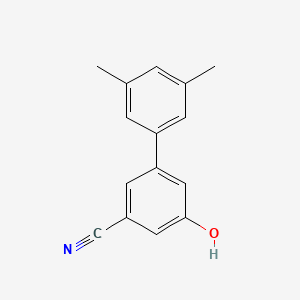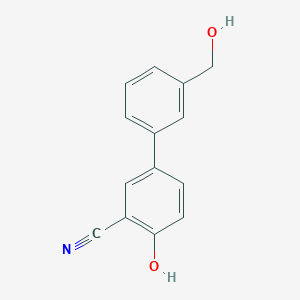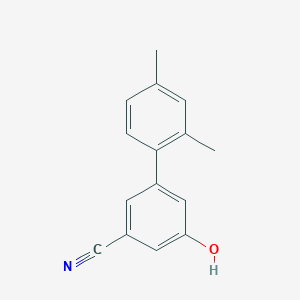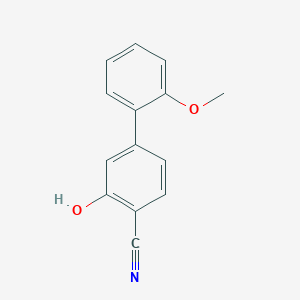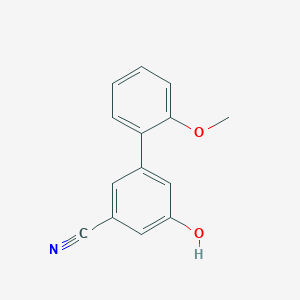
3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% (3-CN-4-HMPP) is an organic compound derived from phenol and cyanide. It is widely used in the synthesis of organic compounds and has a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% is not well understood. However, it is believed that the reaction is mediated by the base, which acts as a nucleophile and attacks the phenol molecule. This results in the formation of a phenoxide ion, which is then attacked by the cyanide ion to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% are not well understood. It is believed that the compound may have some toxic effects, but further research is needed to confirm this. Additionally, it is believed that the compound may have some anti-inflammatory effects, but this has yet to be confirmed.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% in lab experiments is its high reactivity. The compound is highly reactive and can be used in a wide range of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, the compound is toxic and should be handled with care. Additionally, the reaction is not always predictable and can produce unexpected results.
Orientations Futures
The potential future directions for 3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, research is needed to explore the potential applications of the compound in other areas such as medicine and agriculture. Additionally, research is needed to explore the potential of the compound as a catalyst in the synthesis of other organic compounds. Finally, research is needed to explore the potential of the compound as a reagent in the synthesis of other organic compounds.
Méthodes De Synthèse
3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% is synthesized by a method known as the Sandmeyer reaction. In this process, phenol is reacted with cyanide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95%. The reaction can be represented by the following equation:
Phenol + CN- + OH- → 3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95%
Applications De Recherche Scientifique
3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% is widely used in scientific research as a reagent for the synthesis of other organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials. Additionally, it is used as a reagent in the synthesis of other organic compounds such as polysaccharides and polyphenols.
Propriétés
IUPAC Name |
3-hydroxy-5-[4-(hydroxymethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-8-11-5-13(7-14(17)6-11)12-3-1-10(9-16)2-4-12/h1-7,16-17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMSIKKHWABSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684671 |
Source


|
| Record name | 5-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(4-hydroxymethylphenyl)phenol | |
CAS RN |
1261982-79-9 |
Source


|
| Record name | 5-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

